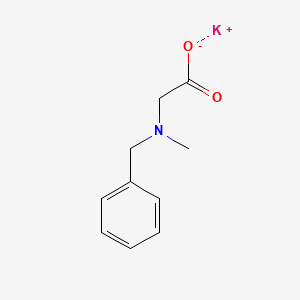

Glycine, N-methyl-N-(phenylmethyl)-, potassium salt

Vue d'ensemble

Description

“Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” is a chemical compound with the molecular formula C10H12KNO2. It is a derivative of glycine, which is one of the 20 standard amino acids used to build proteins in organisms. The N-methylation in the compound refers to the addition of a methyl group (CH3) to the nitrogen atom of glycine .

Synthesis Analysis

The synthesis of N-methylated glycine derivatives like “Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” can be achieved through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process offers different mechanistic features and results in a multitude of functional materials . The effects of solvent polarity and steric demand of the initiator are critical factors in the polymerization process .Molecular Structure Analysis

The molecular structure of “Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” is derived from the basic structure of glycine, with a methyl group attached to the nitrogen atom. This modification changes the conformation, polarity, and steric demand of the molecule .Chemical Reactions Analysis

The chemical reactions involving “Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” primarily involve its polymerization. The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key process in the synthesis of N-methylated glycine derivatives .Applications De Recherche Scientifique

Vibrational and Structural Studies

One key area of research focuses on the vibrational and structural properties of potassium dl-phenylglycinate, a derivative of phenylglycine. Phenylglycine is of interest because of its potential applications in medical systems, especially related to alkali ions transport in biological and medical systems. The crystal structure and vibrational properties of potassium dl-phenylglycinate have been examined, revealing that each potassium ion is surrounded by five oxygens and one nitrogen, forming a distorted octahedron. This structural insight could have implications for understanding and enhancing the transport of alkali ions in biological systems (Ilczyszyn, Lis, Wierzejewska, & Zatajska, 2009).

Chemical Kinetics and CO2 Capture

Another significant area of research involves the kinetics of reactions between CO2 and aqueous potassium salts of glycine and other amino acids. These studies are crucial for the development of efficient CO2 capture technologies. For instance, the kinetics of CO2 reaction with aqueous potassium salts of taurine and glycine has been measured, providing insights into the potential of these compounds in capturing CO2. This research contributes to the development of new materials and technologies for CO2 sequestration, addressing global challenges related to climate change (Kumar, Hogendoorn, Versteeg, & Feron, 2003).

Interaction with DNA and Cytotoxic Activity

The interactions of palladium complexes of phenanthroline and glycine derivatives with DNA have also been explored. These studies not only deepen our understanding of how such complexes interact with genetic material but also evaluate their potential cytotoxic activities against various cancer cell lines. Research in this area can lead to the development of novel anticancer drugs and therapeutic agents, showcasing the broader implications of studying compounds like Glycine, N-methyl-N-(phenylmethyl)-, potassium salt in medical research (Ajloo et al., 2015).

Orientations Futures

The future directions in the research and application of “Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” could involve exploring its potential uses in the synthesis of polypeptides to obtain new biopolymers . The effects of various factors on the polymerization process, such as solvent polarity and steric demand of the initiator, could also be further investigated .

Propriétés

IUPAC Name |

potassium;2-[benzyl(methyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.K/c1-11(8-10(12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNGNHULVWPTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)

![Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name)](/img/structure/B3123910.png)

![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)

![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)

![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)